molecular formula C13H12O3 B158755 2-(7-Methoxynaphthalen-1-yl)acetic acid CAS No. 6836-22-2

2-(7-Methoxynaphthalen-1-yl)acetic acid

Cat. No. B158755
Key on ui cas rn: 6836-22-2
M. Wt: 216.23 g/mol
InChI Key: GJPYHKXILUFWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389683

Procedure details

A mixture of the ethyl 7-methoxynaphth-1-ylacetate obtained above in 250 cm3 of 20% sodium hydroxide in ethanol is refluxed for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][C:14]([O:16]CC)=[O:15])=[CH:5][CH:4]=1>[OH-].[Na+].C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][C:14]([OH:16])=[O:15])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)OCC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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